molecular formula C52H68O8 B3176122 O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene CAS No. 97600-49-2

O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene

Cat. No.: B3176122
CAS No.: 97600-49-2
M. Wt: 821.1 g/mol
InChI Key: RCVLXPWJVXHCMD-UHFFFAOYSA-N
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Description

O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene (CAS 97600-49-2) is a functionalized calix[4]arene derivative of significant interest in supramolecular and synthetic chemistry. This compound serves as a crucial synthetic intermediate for the preparation of amino acids and other fine chemicals . With a high molecular weight of 821.09 g/mol and a defined melting point of 182-184°C, it is a stable, high-melting solid that is sparingly soluble in water . The compound's value stems from the versatile calix[4]arene scaffold, which provides a stable structure with a distinct hydrophobic upper rim and a hydrophilic lower rim, allowing for tailored host-guest interactions and molecular recognition . Researchers utilize this and related derivatives in diverse areas, including the development of ion sensors, molecular separations, and as building blocks for more complex supramolecular systems . The introduction of ethoxycarbonylmethyl groups at the lower rim enables further chemical modifications or can participate in the coordination of metal ions, making it a valuable precursor in the synthesis of metallo-supramolecular structures and functional materials . This product is intended For Research Use Only (RUO) and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

ethyl 2-[[5,11,17,23-tetratert-butyl-27-(2-ethoxy-2-oxoethoxy)-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H68O8/c1-15-57-43(53)29-59-47-35-17-31-21-39(49(3,4)5)23-33(45(31)55)19-37-27-42(52(12,13)14)28-38(48(37)60-30-44(54)58-16-2)20-34-24-40(50(6,7)8)22-32(46(34)56)18-36(47)26-41(25-35)51(9,10)11/h21-28,55-56H,15-20,29-30H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVLXPWJVXHCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)O)OCC(=O)OCC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H68O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene typically involves the alkylation of p-tert-butylcalix4arene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene can undergo various chemical reactions, including:

Common Reagents and Conditions::
  • Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile.
  • Complexation: Metal salts (e.g., copper(II) chloride) in aqueous or organic solvents.
Major Products::

Scientific Research Applications

Synthetic Routes

The synthesis of O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene typically involves the alkylation of p-tert-butylcalix arene with ethyl bromoacetate. The reaction is conducted in the presence of a base such as potassium carbonate, usually in an aprotic solvent like acetonitrile under reflux conditions. Purification is achieved through recrystallization or column chromatography .

Host-Guest Chemistry

O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene can form stable host-guest complexes with various metal ions and organic molecules. This property is particularly useful in:

  • Catalysis : The compound can enhance the reactivity and stability of guest molecules, making it suitable for catalytic applications.
  • Sensing : Its ability to encapsulate guest molecules allows for the development of sensors that detect specific analytes based on changes in fluorescence or conductivity.

Drug Delivery Systems

The hydrophobic cavity provided by the calix arene core can be utilized for drug encapsulation, significantly improving the solubility and bioavailability of poorly soluble drugs. This application is critical in pharmaceutical research, where targeted delivery systems are necessary to enhance therapeutic efficacy.

Material Science

Due to its unique structural properties, O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene can be employed in the development of advanced materials, including:

  • Nanocomposites : The compound can act as a stabilizing agent for nanoparticles, enhancing their dispersion and functionality.
  • Polymer Blends : It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Case Study 1: Catalytic Applications

In a study focusing on catalytic reactions, O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene was utilized to facilitate nucleophilic substitution reactions. The compound demonstrated enhanced catalytic activity compared to its parent calixarene due to increased solubility and reactivity of the guest molecules .

Case Study 2: Drug Delivery Research

Research conducted on drug delivery systems highlighted the effectiveness of O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene in encapsulating hydrophobic drugs. The study showed that the compound improved drug release profiles and cellular uptake in vitro, indicating potential for therapeutic applications .

Mechanism of Action

The mechanism by which O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene exerts its effects is primarily through its ability to form stable host-guest complexes. The calix4arene core provides a hydrophobic cavity that can encapsulate various guest molecules, while the ethoxycarbonylmethyl groups enhance solubility and facilitate interactions with other molecules. This complexation can influence the reactivity and stability of the guest molecules, making the compound useful in catalysis, sensing, and drug delivery .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Derivatives

Compound Functional Groups Solubility Key Application Notable Feature Reference
Target Compound Ethoxycarbonylmethyl Organic solvents Anion extraction, intermediates Moderate cavity accessibility
Diamide Derivatives Amide Polar aprotic solvents Cr₂O₇²⁻ extraction Strong H-bonding with anions
Thiacalix[4]arene Sulfur bridges Low aqueous solubility Selective ethanol inclusion Rigid cavity geometry
Carboxymethyl-Methyl Derivative Carboxylic acid, Methyl pH-dependent pH-responsive sensing Ionizable groups enhance versatility
Trimethylammonium Derivative Quaternary ammonium Water-miscible Catalysis (Mannich reaction) Stabilizes charged intermediates

Biological Activity

O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene is a calixarene derivative that has garnered interest due to its potential biological applications, particularly in antibacterial and ion-extraction processes. This article reviews the biological activity of this compound, summarizing relevant research findings, including its antibacterial efficacy, hemolytic activity, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C52_{52}H68_{68}O8_{8}
  • Molecular Weight : 849.15 g/mol
  • CAS Number : 149775-71-3
  • Solubility : Sparingly soluble in water

The compound features a calixarene structure that allows for versatile interactions with various biological targets, making it a candidate for drug development and environmental applications.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of calixarene derivatives, including O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene. The mechanism of action is primarily based on the interaction of the cationic moieties with negatively charged bacterial membranes, enhancing membrane permeability and leading to cell lysis.

Research Findings

  • In Vitro Antibacterial Efficacy :
    • The compound exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
    • Minimum inhibitory concentrations (MICs) were determined for various derivatives, indicating that modifications to the calixarene structure can enhance or diminish antibacterial activity.
  • Structure-Activity Relationship (SAR) :
    • The introduction of different amine groups affected both antibacterial and hemolytic activities. For instance, compounds with long hydrophobic side chains showed reduced antibacterial efficacy .
    • Quaternary ammonium salt substitutions increased both antibacterial and hemolytic activities significantly .

Table 1: Antibacterial Activity Data

CompoundMIC (μg/ml)Hemolytic Concentration (HC50 μg/ml)
O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene3.116 ± 1
Tertiary amine compound 313–25>200
Quaternary ammonium salt compound 133.116 ± 1

Hemolytic Activity

Hemolytic activity is a critical parameter in evaluating the safety profile of antimicrobial agents. The hemolytic concentration (HC50) indicates the concentration required to lyse 50% of rabbit red blood cells.

  • The synthesized calixarene derivatives demonstrated varying degrees of hemolytic activity, with some compounds exhibiting no significant hemolysis at concentrations above 200 μg/ml .

Applications in Ion Extraction

Calixarene derivatives are also explored for their ability to selectively extract ions from aqueous solutions. The structural features of O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene make it suitable for applications in environmental chemistry, particularly in removing carcinogenic aromatic amines from water sources .

Q & A

Q. What are the synthetic routes for O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene, and how is its structure validated?

Answer: The synthesis typically involves functionalizing the lower rim of p-tert-butylcalix[4]arene. Starting from p-tert-butylcalix[4]arene (synthesized via phenol-formaldehyde condensation under acidic/basic conditions ), the O(1) and O(3) positions are modified using ethoxycarbonylmethyl groups. This is achieved through alkylation reactions with bromoethyl acetate derivatives in the presence of a base (e.g., NaH or K₂CO₃) . Structural validation employs:

  • NMR spectroscopy : To confirm substitution patterns (e.g., split aromatic proton signals for cone conformation).
  • Mass spectrometry (MS) : For molecular weight verification .
  • Melting point analysis : Reported as 162–164°C .

Q. How is this compound utilized in molecular recognition studies?

Answer: The ethoxycarbonylmethyl groups enhance host-guest interactions via hydrogen bonding and hydrophobic effects. Applications include:

  • Ion sensing : Functionalized derivatives (e.g., pyrene/perylene conjugates) detect Na⁺ via fluorescence quenching/enhancement .
  • Gas sorption : The calixarene cavity selectively captures CO₂ and CH₄, studied through crystallography and gas adsorption isotherms .
  • Chiral discrimination : Bis(ethyl lactate) derivatives enantiodiscriminate via host-guest inclusion .

Advanced Research Questions

Q. What methodologies optimize functionalization for catalytic or biomedical applications?

Answer: Advanced functionalization strategies include:

  • Multicomponent reactions : Kabachnik–Fields reactions introduce α-aminophosphonate groups at the lower rim for catalysis .
  • Coordination chemistry : Grafting quaternary ammonium or phosphonium groups creates Lewis acid catalysts for Mannich reactions (e.g., 85–91% yields) .
  • Antitumor derivatives : Dihydrazide/diaminopropyl intermediates react with 4-sulfo-1,8-naphthalic anhydride to form fluorescent antitumor agents (80–85% yields) .

Q. How do experimental conditions influence gas sorption efficiency?

Answer: Gas uptake depends on:

  • Crystal polymorphism : Low-density p-tert-butylcalix[4]arene absorbs more CH₄ at 1 atm, while p-tert-pentylcalix[4]arene outperforms at 38 atm .
  • Temperature/pressure : CO₂ dynamics in the calixarene cavity are modeled via molecular simulations, showing pressure-dependent binding .
    Contradiction Note : Methane sorption capacity inversions under varying pressures highlight the need for polymorph-specific optimization .

Q. What in vitro methodologies evaluate cytotoxicity for cancer therapy?

Answer:

  • Cell lines : MDA-MB-231 (breast cancer) and L929 (healthy fibroblast) are treated with 25–500 µM derivatives .
  • Assays :
    • XTT assay : Measures cell proliferation inhibition (IC₅₀ = 45.35 µM for unmodified calixarene).
    • xCELLigence RTCA : Real-time monitoring of dose/time-dependent cytotoxicity .
  • Structural modifications : Pyridinium groups at position 3 enhance cancer cell selectivity (e.g., 3-AMP derivatives show >50% inhibition at 100 µM) .

Q. How are coordination complexes with transition metals designed for magnetic or catalytic applications?

Answer:

  • Metalloligand synthesis : The tetraphenolic lower rim binds paramagnetic ions (e.g., Ln³⁺, Fe³⁺), forming polymetallic clusters with tailored magnetic properties .
  • Catalytic frameworks : Zinc complexes of oxygen-depleted calixarenes catalyze lactide polymerization (85% yield under mild conditions) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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